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Compound of Interest

Compound Name: 3-Thiophenemethanol

Cat. No.: B153581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Thiophenemethanol (CAS No: 71637-34-8), a key heterocyclic building block in medicinal
chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational
dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for 3-Thiophenemethanol is CsHsOS, with a molecular weight of 114.17
g/mol .[1] Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-
Thiophenemethanol.

1H NMR Data

The proton NMR spectrum reveals the distinct chemical environments of the hydrogen atoms in
the molecule. The data presented here was reported in deuterated chloroform (CDCIs).[2]
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Chemical Shift (8) ppm Multiplicity Assighment
7.29-7.25 m H-5

7.18 m H-2

7.07 m H-4

4.72 S -CHz-

1.85 S -OH

13C NMR Data

The carbon NMR spectrum identifies the number of chemically distinct carbon atoms. The
following data was obtained in deuterated dimethyl sulfoxide (DMSO-de).[3]

Chemical Shift (6) ppm Assignment
143.1 C-3

128.5 C-5

125.0 C-2

121.2 C-4

59.4 -CHa-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 3-Thiophenemethanol.
The gas-phase IR spectrum displays characteristic absorption bands.[4]
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Wavenumber (cm~?) Intensity Assignment

3640 Weak O-H stretch (free)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1420 Medium C=C stretch (thiophene ring)
1020 Strong C-O stretch (primary alcohol)

850 - 650 St C-H out-of-plane bend
B ron
° (thiophene ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 3-Thiophenemethanol. The data below corresponds to electron ionization (El) mass
spectrometry.[5]

miz Relative Intensity (%) Assighment

114 100 [M]* (Molecular lon)
113 70 [M-H]*

85 85 [M-CHOJ*

81 45 [M-SH]*+

57 30 [CaHo]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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e Sample Preparation:

o For 'H NMR, dissolve 5-25 mg of 3-Thiophenemethanol in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIsz or DMSO-ds) in a clean, dry NMR tube.

o For 3C NMR, a more concentrated solution is preferable, dissolving as much of the
compound as possible in 0.7 mL of the chosen deuterated solvent to achieve a good
signal-to-noise ratio.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts to 0 ppm.

e Instrumentation and Data Acquisition:
o Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and optimal resolution.
o For 'H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single
lines for each carbon.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum to obtain a pure absorption lineshape.

[e]

Reference the spectrum to the internal standard (TMS at O ppm).

o

Integrate the signals in the *H NMR spectrum to determine the relative ratios of the
different types of protons.

Protocol 2: Infrared (IR) Spectroscopy

e Sample Preparation:
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o As 3-Thiophenemethanol is a liquid at room temperature, the spectrum can be obtained
from a neat sample.[1]

o Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

 Instrumentation and Data Acquisition:

[e]

Use a Fourier Transform Infrared (FTIR) spectrometer.

o

Record a background spectrum of the empty salt plates.

[¢]

Place the sample-containing salt plates in the sample holder.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.
» Data Processing:

o The instrument software automatically subtracts the background spectrum from the
sample spectrum.

o Identify the wavenumbers of the major absorption bands and their corresponding
intensities (transmittance or absorbance).

Protocol 3: Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 3-Thiophenemethanol in a volatile solvent such as methanol
or dichloromethane.

e Instrumentation and Data Acquisition:

[¢]

Use a mass spectrometer with an electron ionization (El) source. The instrument can be
coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

[¢]

Inject the sample into the instrument.

[¢]

In the ion source, the molecules are bombarded with a high-energy electron beam
(typically 70 eV) to generate the molecular ion and various fragment ions.
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o The ions are accelerated and separated by the mass analyzer based on their mass-to-
charge ratio (m/z).

o The detector records the abundance of each ion.
» Data Processing:
o The mass spectrum is plotted as relative intensity versus m/z.

o Identify the molecular ion peak and the major fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
3-Thiophenemethanol.
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Caption: Workflow for the spectroscopic analysis of 3-Thiophenemethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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